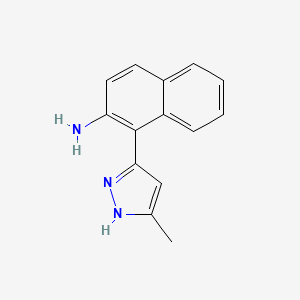
1-(5-Methyl-1H-pyrazol-3-yl)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1H-pyrazol-3-yl)naphthalen-2-amine is an organic compound that belongs to the class of pyrazoles and naphthalenes. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 5-position and an amine group attached to a naphthalene moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .
Preparation Methods
The synthesis of 1-(5-Methyl-1H-pyrazol-3-yl)naphthalen-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.
Substitution Reactions: The methyl group is introduced at the 5-position of the pyrazole ring through alkylation reactions using methyl halides in the presence of a base.
Attachment to Naphthalene: The final step involves the coupling of the pyrazole derivative with a naphthalene moiety.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(5-Methyl-1H-pyrazol-3-yl)naphthalen-2-amine undergoes several types of chemical reactions:
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted pyrazoles and naphthalenes.
Scientific Research Applications
1-(5-Methyl-1H-pyrazol-3-yl)naphthalen-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1H-pyrazol-3-yl)naphthalen-2-amine involves its interaction with specific molecular targets:
Sigma Receptors: The compound acts as an antagonist at sigma receptors, which are involved in modulating the activity of various ion channels and receptors in the nervous system.
Molecular Pathways: By binding to sigma receptors, the compound can influence pathways related to pain perception, inflammation, and neuroprotection.
Comparison with Similar Compounds
1-(5-Methyl-1H-pyrazol-3-yl)naphthalen-2-amine can be compared with other similar compounds:
1-Phenyl-3-methyl-5-aminopyrazole: This compound shares the pyrazole core but differs in the substitution pattern, leading to variations in reactivity and biological activity.
1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
Properties
CAS No. |
61773-03-3 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)naphthalen-2-amine |
InChI |
InChI=1S/C14H13N3/c1-9-8-13(17-16-9)14-11-5-3-2-4-10(11)6-7-12(14)15/h2-8H,15H2,1H3,(H,16,17) |
InChI Key |
JKIJRCWHCCHIJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















